

Application Note & Protocol: Oral Glucose Tolerance Test (OGTT) with CNX-011-67

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Compound of Interest

Compound Name: CNX-011-67

Cat. No.: B1574591

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for conducting an Oral Glucose Tolerance Test (OGTT) in a research setting to evaluate the efficacy of **CNX-011-67**, a novel GPR40 agonist. **CNX-011-67** has been shown to enhance glucose responsiveness and insulin secretion, making the OGTT a critical assay for characterizing its in vivo effects on glucose metabolism. [1][2][3] This protocol is intended for use by researchers, scientists, and drug development professionals working with rodent models of metabolic disease.

CNX-011-67 is a G-protein coupled receptor 40 (GPR40) agonist.[1][2][3] GPR40 is involved in regulating both free fatty acid-induced and glucose-induced insulin secretion.[1][2] Activation of GPR40 by **CNX-011-67** has been demonstrated to stimulate glucose metabolism, enhance glucose responsiveness, and increase both insulin secretion and content.[2][3] Studies have shown that treatment with **CNX-011-67** can delay the onset and progression of diabetes, improve beta-cell preservation and function, and provide good control of hyperglycemia in animal models.[4]

Data Presentation

The following tables summarize representative quantitative data from studies involving **CNX-011-67** and OGTTs. These tables are provided as a reference for expected outcomes.

Table 1: Effect of **CNX-011-67** on Blood Glucose and Insulin Levels During OGTT in n-STZ Rats

Time Point (minutes)	Blood Glucose (mg/dL) - Vehicle	Blood Glucose (mg/dL) - CNX-011-67 (15 mg/kg)	Insulin (ng/mL) - Vehicle	Insulin (ng/mL) - CNX-011-67 (15 mg/kg)
0	110 ± 5	105 ± 4	0.5 ± 0.1	0.6 ± 0.1
15	205 ± 12	160 ± 10	1.8 ± 0.3	3.5 ± 0.4
30	250 ± 15	190 ± 12	2.5 ± 0.4	5.0 ± 0.6
60	210 ± 14	150 ± 9	1.5 ± 0.2	3.0 ± 0.4
120	140 ± 8	115 ± 6	0.8 ± 0.1	1.2 ± 0.2

Data are presented as mean ± SEM. Source: Adapted from studies on neonatally streptozotocin-treated (n-STZ) rats.[\[1\]](#)

Table 2: Area Under the Curve (AUC) for Glucose and Insulin During OGTT

Parameter	Vehicle Control	CNX-011-67 (15 mg/kg)	% Change
Glucose AUC (0-120 min)	17400 ± 535	14716 ± 360	↓ 15.4%
Insulin AUC (0-30 min)	11.73 ± 1.9	10.18 ± 1.7	-

Data are presented as mean ± SEM. A significant decrease in glucose AUC was observed in **CNX-011-67** treated animals.[\[1\]](#) In the absence of a glucose challenge, **CNX-011-67** did not significantly alter insulin secretion.[\[1\]](#)

Experimental Protocols

This section details the methodology for performing an OGTT with **CNX-011-67** in a rodent model.

Materials

- **CNX-011-67**
- Vehicle (e.g., 0.5% CMC or as appropriate for the compound formulation)
- Glucose (D-glucose)
- Sterile water for injection or saline
- Glucometer and glucose test strips
- Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes for plasma insulin analysis)
- Oral gavage needles
- Animal scale
- Centrifuge

Animal Model

- Species: Rat or Mouse (e.g., Wistar rats, ZDF rats, n-STZ rats, C57BL/6 mice)[1][4][5]
- Sex and Age: As required by the specific study design.
- Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.

Experimental Procedure

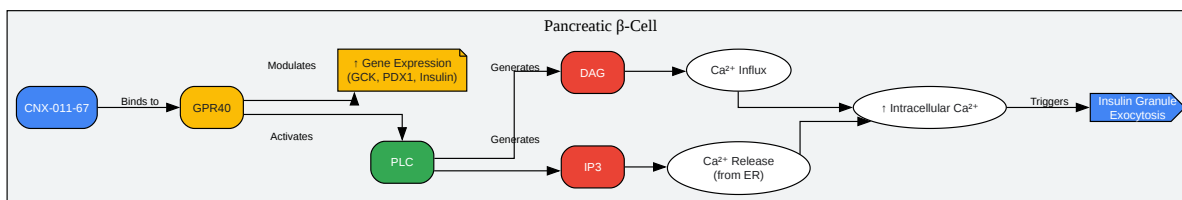
- Animal Fasting: Fast the animals overnight for 16-18 hours or for 4-6 hours, depending on the standardized lab protocol.[5][6] Ensure free access to water during the fasting period.[6]
- Baseline Blood Sample (Time 0):

- Weigh each animal to determine the correct dosage of glucose and **CNX-011-67**.[\[5\]](#)
- Gently restrain the animal and collect a small blood sample from the tail vein.[\[5\]](#)
- Measure the blood glucose level using a glucometer and record it as the baseline (T=0) value.
- If plasma insulin is to be measured, collect a larger blood sample into an appropriate tube and place it on ice.[\[5\]](#)
- Administration of **CNX-011-67**:
 - Administer **CNX-011-67** or the vehicle control via oral gavage. A typical dose for **CNX-011-67** is 15 mg/kg body weight.[\[1\]](#)[\[2\]](#)
 - The compound is typically administered 30-45 minutes prior to the glucose challenge.
- Glucose Challenge:
 - Prepare a sterile glucose solution (e.g., 20% or 50% dextrose).[\[6\]](#)
 - Administer the glucose solution via oral gavage at a dose of 2 g/kg body weight.[\[6\]](#)
- Post-Glucose Blood Sampling:
 - Collect blood samples at specific time points after the glucose administration. Commonly used time points are 15, 30, 60, and 120 minutes.[\[6\]](#)[\[7\]](#)
 - At each time point, measure the blood glucose level with the glucometer.
 - If measuring insulin, collect blood into appropriate tubes at each time point.
- Sample Processing for Insulin Measurement:
 - Keep blood samples for insulin analysis on ice.
 - Centrifuge the tubes to separate the plasma.
 - Store the plasma samples at -80°C until analysis using a rodent insulin ELISA kit.

- Data Analysis:
 - Plot the mean blood glucose concentrations at each time point for each treatment group.
 - Calculate the Area Under the Curve (AUC) for both glucose and insulin to quantify the overall response.

Mandatory Visualizations

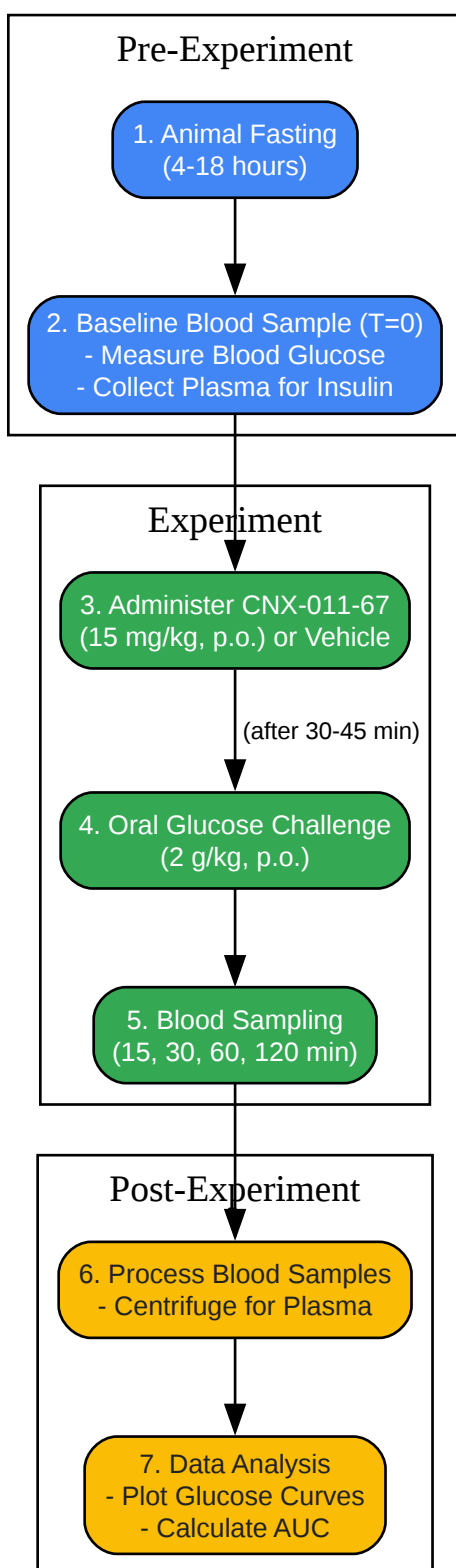
Signaling Pathway of CNX-011-67



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Caption: Signaling pathway of **CNX-011-67** in pancreatic β-cells.

Experimental Workflow for OGTT with CNX-011-67



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Caption: Experimental workflow for the Oral Glucose Tolerance Test with **CNX-011-67**.

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